molecular formula C12H16O B8172963 4-Isopropoxy-2-methyl-1-vinylbenzene

4-Isopropoxy-2-methyl-1-vinylbenzene

Cat. No.: B8172963
M. Wt: 176.25 g/mol
InChI Key: QWBFVUFWFXYKHZ-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methyl-1-vinylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: an isopropoxy group (-OCH(CH₃)₂) at the para position (C4), a methyl group (-CH₃) at the ortho position (C2), and a vinyl group (-CH=CH₂) at the meta position (C1). This combination of substituents imparts unique physicochemical properties, including polarity, steric bulk, and reactivity.

Properties

IUPAC Name

1-ethenyl-2-methyl-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-5-11-6-7-12(8-10(11)4)13-9(2)3/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBFVUFWFXYKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Isopropoxy-2-methyl-1-vinylbenzene typically involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process avoids the use of toxic reagents and minimizes the generation of acidic wastewater, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-methyl-1-vinylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Isopropoxy-2-methyl-1-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methyl-1-vinylbenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The vinyl group can also undergo polymerization reactions, forming long-chain polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Isopropoxy-2-methyl-1-vinylbenzene with four analogs from the evidence, focusing on substituent effects, molecular properties, and reactivity.

4-Isopropyl-2-methoxy-1-methylbenzene (CAS 6379-73-3)

  • Structure : Benzene with methoxy (-OCH₃) at C2, methyl (-CH₃) at C1, and isopropyl (-CH(CH₃)₂) at C4.
  • Key Differences: Methoxy vs. Isopropoxy: Methoxy is smaller and less sterically hindered, leading to lower molecular weight (164.25 g/mol vs. theoretical ~178.27 g/mol for the target compound) and higher volatility. Isopropyl vs.
  • Implications : The target compound’s isopropoxy group likely increases hydrophobicity and steric hindrance, while the vinyl group enhances reactivity in radical or electrophilic processes.

4-Bromo-1-isopropoxy-2-vinylbenzene (CAS 16602-27-0)

  • Structure : Benzene with bromine (-Br) at C4, isopropoxy (-OCH(CH₃)₂) at C1, and vinyl (-CH=CH₂) at C2.
  • Key Differences :
    • Bromine Substitution : The electronegative bromine atom increases molecular weight (241.12 g/mol vs. ~178.27 g/mol for the target) and alters electronic properties, making the ring more susceptible to nucleophilic substitution.
    • Substituent Positions : The vinyl group’s position (C2 vs. C1) may influence regioselectivity in further reactions.
  • Implications : Bromine’s presence could enhance the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s methyl group may favor steric stabilization.

1-Chloro-3-isopropyl-4-methylbenzene (CAS 20068-14-8)

  • Structure : Benzene with chloro (-Cl) at C1, isopropyl (-CH(CH₃)₂) at C3, and methyl (-CH₃) at C4.
  • Key Differences :
    • Lack of Oxygen/Unsaturation : The absence of isopropoxy or vinyl groups reduces polarity and π-system conjugation, limiting solubility in polar solvents.
    • Chlorine vs. Methyl : Chlorine’s electron-withdrawing nature directs electrophilic substitution to meta/para positions, whereas methyl is electron-donating.
  • Implications : The target compound’s oxygenated and unsaturated groups may improve solubility in organic solvents and reactivity in Diels-Alder or polymerization reactions.

4-Isopropenyl-1-methylbenzene (Synonyms: 4-Methylisopropenylbenzene)

  • Structure : Benzene with isopropenyl (-CH₂-C(CH₃)=CH₂) at C4 and methyl (-CH₃) at C1.
  • Key Differences :
    • Isopropenyl vs. Vinyl : The isopropenyl group introduces additional branching, increasing steric hindrance and reducing polymerization rates compared to the linear vinyl group.
    • Lack of Isopropoxy : Without the ether linkage, this compound is less polar and more volatile.
  • Implications : The target compound’s isopropoxy group may enhance thermal stability and resistance to oxidation.

Comparative Data Table

Property This compound (Theoretical) 4-Isopropyl-2-methoxy-1-methylbenzene 4-Bromo-1-isopropoxy-2-vinylbenzene 1-Chloro-3-isopropyl-4-methylbenzene 4-Isopropenyl-1-methylbenzene
Molecular Formula C₁₂H₁₆O (estimated) C₁₁H₁₆O C₁₁H₁₃BrO C₁₀H₁₃Cl C₁₀H₁₂
Molecular Weight (g/mol) ~178.27 164.25 241.12 168.66 132.21
Key Substituents -OCH(CH₃)₂, -CH₃, -CH=CH₂ -OCH₃, -CH₃, -CH(CH₃)₂ -Br, -OCH(CH₃)₂, -CH=CH₂ -Cl, -CH(CH₃)₂, -CH₃ -CH₂-C(CH₃)=CH₂, -CH₃
Reactivity Highlights Polymerization, electrophilic substitution Ether cleavage, Friedel-Crafts Nucleophilic substitution, cross-coupling Electrophilic substitution Radical polymerization

Research Findings and Implications

  • Steric Effects : The isopropoxy group in the target compound and 4-isopropyl-2-methoxy-1-methylbenzene may hinder reactions at the aromatic ring’s ortho positions.
  • Solubility : Oxygen-containing substituents (e.g., isopropoxy) likely improve solubility in aprotic solvents compared to halogenated analogs .

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